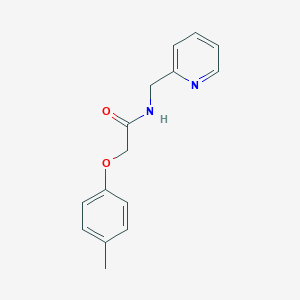![molecular formula C23H22Cl2N2O B388488 2-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-4,6-dichlorophenol](/img/structure/B388488.png)
2-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-4,6-dichlorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-4,6-dichlorophenol is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an imidazolidine ring substituted with two 4-methylphenyl groups and a dichlorophenol moiety. Its molecular formula is C23H22Cl2N2O, and it has a molecular weight of 413.34 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-4,6-dichlorophenol typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzylamine with glyoxal to form the imidazolidine ring, followed by chlorination and subsequent coupling with 4,6-dichlorophenol . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities .
Analyse Des Réactions Chimiques
Types of Reactions
2-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-4,6-dichlorophenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenols .
Applications De Recherche Scientifique
2-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-4,6-dichlorophenol has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-4,6-dichlorophenol involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity could be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: Another imidazolidine derivative with similar structural features but different substituents.
1,3-Bis(2,6-bis(diphenylmethyl)-4-methylphenyl)imidazol-2-ylidene: A highly hindered ligand used in transition-metal catalysis.
Uniqueness
2-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-4,6-dichlorophenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its dichlorophenol moiety and imidazolidine ring make it particularly effective in certain catalytic and biological applications .
Propriétés
Formule moléculaire |
C23H22Cl2N2O |
|---|---|
Poids moléculaire |
413.3g/mol |
Nom IUPAC |
2-[1,3-bis(4-methylphenyl)imidazolidin-2-yl]-4,6-dichlorophenol |
InChI |
InChI=1S/C23H22Cl2N2O/c1-15-3-7-18(8-4-15)26-11-12-27(19-9-5-16(2)6-10-19)23(26)20-13-17(24)14-21(25)22(20)28/h3-10,13-14,23,28H,11-12H2,1-2H3 |
Clé InChI |
PHSPDPNIKCARDW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CCN(C2C3=C(C(=CC(=C3)Cl)Cl)O)C4=CC=C(C=C4)C |
SMILES canonique |
CC1=CC=C(C=C1)N2CCN(C2C3=C(C(=CC(=C3)Cl)Cl)O)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-2-(4-methylanilino)-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B388405.png)
![3-Benzyl-2-(benzylimino)-5-[4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B388406.png)
![(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one](/img/structure/B388407.png)
![2-(2-amino-5-cyano-6-methylsulfanylpyrimidin-4-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B388408.png)
![N'-[3-bromo-4-(dimethylamino)benzylidene]acetohydrazide](/img/structure/B388409.png)
![3-(Dimethylamino)-5-[(2-methoxy-1-naphthyl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B388410.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3,4,5-trimethoxybenzamide](/img/structure/B388411.png)

![3-[(2-Chlorophenyl)imino]-2-nitropropanal](/img/structure/B388415.png)
![3-nitro-N-[(E)-thieno[3,2-b]thiophen-5-ylmethylideneamino]benzamide](/img/structure/B388416.png)
![N'-[(5-bromo-2-furyl)methylene]-2-{3-nitrophenoxy}acetohydrazide](/img/structure/B388424.png)

![1-METHYL-5-{[(2E)-3-(4-NITROPHENYL)PROP-2-EN-1-YL]SULFANYL}-1H-1,2,3,4-TETRAZOLE](/img/structure/B388427.png)
![N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B388428.png)
